molecular formula C8H7FO4S B2489575 2-(2-Fluorobenzenesulfonyl)acetic acid CAS No. 1152523-46-0

2-(2-Fluorobenzenesulfonyl)acetic acid

Cat. No.: B2489575
CAS No.: 1152523-46-0
M. Wt: 218.2
InChI Key: IHRONCAKXTYNOD-UHFFFAOYSA-N
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Description

2-(2-Fluorobenzenesulfonyl)acetic acid is an organic compound with the molecular formula C8H7FO4S and a molecular weight of 218.2 g/mol It is characterized by the presence of a fluorine atom attached to a benzene ring, which is further connected to a sulfonyl group and an acetic acid moiety

Preparation Methods

The synthesis of 2-(2-Fluorobenzenesulfonyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzenesulfonyl chloride with acetic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(2-Fluorobenzenesulfonyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Fluorobenzenesulfonyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Fluorobenzenesulfonyl)acetic acid involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt specific biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

2-(2-Fluorobenzenesulfonyl)acetic acid can be compared with other similar compounds such as:

    2-(2-Chlorobenzenesulfonyl)acetic acid: Similar structure but with a chlorine atom instead of fluorine.

    2-(2-Bromobenzenesulfonyl)acetic acid: Contains a bromine atom instead of fluorine.

    2-(2-Iodobenzenesulfonyl)acetic acid: Contains an iodine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can influence the compound’s reactivity and interactions with biological targets .

Properties

IUPAC Name

2-(2-fluorophenyl)sulfonylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO4S/c9-6-3-1-2-4-7(6)14(12,13)5-8(10)11/h1-4H,5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRONCAKXTYNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152523-46-0
Record name 2-(2-FLUOROBENZENESULFONYL)ACETIC ACID
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